1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C19H20N4O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-phenyl-5-propan-2-yl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-14(2)17-12-18(23(22-17)16-9-4-3-5-10-16)19(24)21-13-15-8-6-7-11-20-15/h3-12,14H,13H2,1-2H3,(H,21,24) |
InChI Key |
VLAMPSNDBYOYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCC2=CC=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is formed via cyclocondensation of a 1,3-diketone with phenylhydrazine. For the target compound, the diketone must incorporate a phenyl group at position 1 and an isopropyl group at position 3. Ethyl 3-isopropyl-3-oxopropanoate serves as a suitable precursor, synthesized via Claisen condensation of ethyl acetoacetate with isopropyl bromide under basic conditions. Reaction with phenylhydrazine in ethanol at reflux (78°C) for 12 hours yields ethyl 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylate (Figure 1A).
Key Reaction Conditions:
Ester Hydrolysis to Carboxylic Acid
The ester group at position 5 is hydrolyzed using aqueous sodium hydroxide (2M) in tetrahydrofuran (THF) at 60°C for 4 hours, yielding 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylic acid (Figure 1B).
Purification:
-
Acidification: Adjust pH to 2–3 with HCl (6M).
-
Crystallization: Recrystallize from ethanol/water (1:1) to achieve >95% purity.
Amide Coupling with Pyridin-2-ylmethylamine
Activation of Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours, forming the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
Nucleophilic Acyl Substitution
The acid chloride reacts with pyridin-2-ylmethylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous DCM at 25°C for 6 hours, yielding the target amide (Figure 1C).
Optimization Considerations:
-
Molar Ratio: 1:1.2 (acid chloride:amine) to minimize unreacted starting material.
-
Yield: ~80–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Alternative Route via Direct Aminolysis
One-Pot Ester to Amide Conversion
Ethyl 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylate undergoes aminolysis with pyridin-2-ylmethylamine in methanol at 100°C for 24 hours. This method bypasses the hydrolysis step but requires higher temperatures and longer reaction times.
Limitations:
-
Yield: ~50–60% due to competing side reactions.
-
Purity: Requires extensive washing with sodium bicarbonate to remove unreacted amine.
Analytical Characterization
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, Ar-H), 7.48–7.43 (m, 3H, Ar-H), 6.89 (s, 1H, pyrazole-H), 4.72 (s, 2H, CH₂), 3.12 (septet, J = 6.8 Hz, 1H, CH), 1.32 (d, J = 6.8 Hz, 6H, CH₃).
-
HRMS (ESI): m/z calculated for C₂₀H₂₁N₄O [M+H]⁺: 349.1764; found: 349.1768.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation + Amide Coupling | 70–85 | >95 | High |
| Direct Aminolysis | 50–60 | 80–85 | Moderate |
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Hydrolysis: Carboxylic acid and amine products.
Scientific Research Applications
1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole Carboxamides
Key Findings from Comparative Studies
Substitution at Position 1
- Phenyl vs. Heteroaryl Groups: The target compound’s phenyl group at position 1 contrasts with halogenated pyridinyl substituents in agrochemical analogues (e.g., 3-bromo-1-(3-chloropyridin-2-yl) derivatives). Pyridinyl groups enhance insecticidal activity by targeting insect ryanodine receptors, while phenyl groups are more common in medicinal chemistry for human enzyme inhibition .
- Cyclohexylmethyl Substituents: Compounds like 5,3-AB-CHMFUPPYCA (1-cyclohexylmethyl) exhibit cannabinoid receptor binding, highlighting how bulky substituents at position 1 influence receptor selectivity .
Amide Side Chain Modifications
- Pyridin-2-ylmethyl vs. Fluorobenzyl : The target compound’s pyridinylmethyl group (electron-rich aromatic system) may improve solubility and CNS penetration compared to the 4-fluorobenzyl group in LF4, which prioritizes lipophilicity for agrochemical membrane permeability .
- Amino-Oxobutan-2-yl Side Chains: In 5,3-AB-CHMFUPPYCA, the amino-oxobutan-2-yl group facilitates hydrogen bonding with cannabinoid receptors, a feature absent in the target compound’s simpler pyridinylmethyl chain .
Position 3 Substituents
- Isopropyl (iPr) vs.
Biological Activity
1-Phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is a novel compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide is with a molecular weight of approximately 300.37 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The pyrazole moiety is recognized for its role in modulating inflammatory responses and exhibiting anticancer properties.
Pharmacological Activity
Recent studies have highlighted several pharmacological effects of 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide:
1. Anticancer Activity
Research indicates that derivatives of pyrazole demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 3.79 µM to 49.85 µM against breast (MCF7), brain (SF-268), and lung (A549) cancer cells .
2. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in conditions like arthritis and other inflammatory diseases .
3. Neuroprotective Properties
Some studies suggest that pyrazole derivatives may also possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through the modulation of neuroinflammatory pathways .
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives:
Case Study 1: Antitumor Activity
A study evaluated the efficacy of a pyrazole derivative against A549 lung cancer cells, revealing an IC50 value of 26 µM, indicating significant growth inhibition .
Case Study 2: Anti-inflammatory Activity
In another study, a series of pyrazole compounds were tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. One compound demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Comparative Analysis
To better understand the biological activity of 1-phenyl-3-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide, it is useful to compare it with other similar compounds:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 3.79 | Anticancer |
| Compound B | Structure B | 26 | Anticancer |
| Compound C | Structure C | Comparable to indomethacin | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
